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molecular formula C8H8BrNO B3305750 2-Bromo-1-(5-methyl-2-pyridyl)ethanone CAS No. 923956-37-0

2-Bromo-1-(5-methyl-2-pyridyl)ethanone

Cat. No. B3305750
M. Wt: 214.06 g/mol
InChI Key: UQDYFGWJLXKGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608070B1

Procedure details

* 2-Bromoacetyl-5-chloropyridine was prepared from 2-bromo-5-chloropyridine (Case, J. Am. Chem. Soc., 1946, 68, 2574) according to the procedure for preparing 2-bromoacetyl-5-methylpyridine described in step 1 of Example 32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[Br:9][CH2:10][C:11](C1C=CC(C)=CN=1)=[O:12]>>[Br:9][CH2:10][C:11]([C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=NC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=NC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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